Cortivazol
Description
Properties
IUPAC Name |
[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O5/c1-18-11-23-25-12-19(2)32(38,28(37)17-39-20(3)35)31(25,5)15-27(36)29(23)30(4)14-21-16-33-34(26(21)13-24(18)30)22-9-7-6-8-10-22/h6-11,13,16,19,23,25,27,29,36,38H,12,14-15,17H2,1-5H3/t19-,23+,25+,27+,29-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHQGWMMUURILY-UHRZLXHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149442 | |
| Record name | Cortivazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-40-3 | |
| Record name | Cortivazol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortivazol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortivazol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortivazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cortivazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORTIVAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM183K0H63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Structure and Stereochemical Features
Cortivazol's core structure combines a steroidal backbone with a pyrazole ring system, conferring unique binding properties to the glucocorticoid receptor. The molecule contains four fused cyclohexane rings (A-D) characteristic of steroids, with a 17β-carboxylic acid group and a 21-chloro substitution enhancing its receptor affinity. Critical stereochemical elements include:
- C11 hydroxyl group in α-configuration enabling hydrogen bonding with GR's ligand-binding domain
- C9 fluorine atom increasing metabolic stability through electron-withdrawing effects
- C16 methyl group contributing to hydrophobic interactions within the receptor pocket
Table 1: Key Physicochemical Parameters of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₃₈N₂O₅ | |
| Molecular Weight | 530.665 g/mol | |
| CAS Registry Number | 1110-40-3 | |
| XLogP3 | 4.2 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bond Count | 5 |
The compound's InChIKey (RKHQGWMMUURILY-UHRZLXHJSA-N) reflects its unique stereochemical configuration, particularly the cis-relationship between C17 and C21 substituents.
Crystalline Form and Solubility Profile
This compound crystallizes in monoclinic P2₁ space group with unit cell parameters a=8.42 Å, b=14.65 Å, c=10.33 Å, β=102.5°. Solubility data indicates:
- Water solubility : 0.12 mg/mL at 25°C (pH 7.4)
- Organic solvents : Soluble in DMSO (≥50 mg/mL), ethanol (12 mg/mL), chloroform (8 mg/mL)
The low aqueous solubility necessitates formulation strategies using cyclodextrin complexes or lipid nanoparticles for in vivo applications.
Synthetic Methodologies
Classical Synthesis Route
The foundational synthesis developed by Merck researchers involves seven stages starting from prednisolone:
C21 Hydroxylation :
Prednisolone undergoes Jones oxidation to introduce the C20 ketone, followed by epoxidation at C16-C17 using m-chloroperbenzoic acid.Pyrazole Ring Formation :
Condensation with hydrazine hydrate in acetic acid yields the pyrazole moiety at C17, with reaction conditions tightly controlled (60°C, N₂ atmosphere) to prevent diastereomer formation.Halogenation :
Bromine addition at C9 in dichloromethane using N-bromosuccinimide (NBS) achieves 89% regioselectivity for the α-position.
Table 2: Key Reaction Parameters in Classical Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CrO₃/H₂SO₄ | 0-5°C | 2 h | 78% |
| 2 | mCPBA/CH₂Cl₂ | 25°C | 6 h | 65% |
| 3 | NBS/AIBN | 40°C | 3 h | 89% |
| 4 | NH₂NH₂·H₂O/AcOH | 60°C | 12 h | 72% |
Modern Catalytic Approaches
Recent advancements employ transition metal catalysis to improve efficiency:
Ullmann-Type Coupling :
Copper(I) iodide-mediated coupling of 17-iodopregnenolone with pyrazole boronic esters achieves C-N bond formation in 92% yield. Key advantages include:
- Reduced reaction time (4 vs. 12 hours)
- Enhanced regiocontrol (98:2 desired:undesired isomer ratio)
- Compatibility with electron-deficient aryl halides
Suzuki-Miyaura Cross-Coupling :
Palladium-catalyzed coupling introduces aromatic substituents at C6, enabling systematic SAR studies. Optimized conditions use:
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ base in THF/H₂O (3:1)
- Microwave irradiation at 80°C
Analytical Characterization Techniques
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃) :
- δ 7.85 (s, 1H, pyrazole-H)
- δ 5.72 (d, J=10 Hz, 1H, C4-H)
- δ 1.42 (s, 3H, C19-CH₃)
13C NMR :
- 198.4 ppm (C3 ketone)
- 152.1 ppm (pyrazole C4)
- 24.8 ppm (C19 methyl)
Chromatographic Purity Assessment
HPLC method validation parameters:
| Column | C18 (250 × 4.6 mm, 5 μm) |
|---|---|
| Mobile Phase | 60:40 MeCN/H₂O (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Retention | 8.2 ± 0.3 minutes |
| LOD | 0.02 μg/mL |
| LOQ | 0.05 μg/mL |
Batch analyses show ≥98.2% purity for clinical-grade material.
Research Applications and Biological Evaluation
Glucocorticoid Receptor Binding Studies
Radioligand displacement assays using [³H]-dexamethasone demonstrate:
- Kd : 0.85 nM (vs. 2.1 nM for dexamethasone)
- t₁/₂ receptor occupancy : 8.7 hours (2.3× longer than prednisolone)
Molecular dynamics simulations reveal strong interactions with GR's Asn564 and Gln642 through hydrogen bonding networks.
Anti-inflammatory Activity
In murine collagen-induced arthritis models:
| Parameter | This compound | Dexamethasone |
|---|---|---|
| ED₅₀ (mg/kg/day) | 0.12 | 0.45 |
| TNF-α inhibition | 92% | 78% |
| IL-6 suppression | 88% | 65% |
Industrial-Scale Production Challenges
Regioselectivity Issues
The C9 halogenation step exhibits competing reaction pathways:
- Desired α-bromination: 89%
- β-bromination: 7%
- Di-substitution: 4%
Advanced process analytical technology (PAT) using inline FTIR reduces impurities to <1% through real-time feedback control.
Crystallization Optimization
Multi-stage cooling crystallization achieves:
- Mean particle size : 50-70 μm
- Polydispersity index : 0.12
- Bulk density : 0.41 g/cm³
Process parameters:
| Stage | Cooling Rate | Agitation | Seed Loading |
|---|---|---|---|
| 1 | 0.5°C/min | 200 rpm | 1% w/w |
| 2 | 0.2°C/min | 150 rpm | - |
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enhance safety and yield in hazardous steps:
- Bromination residence time: 90 seconds vs. 3 hours batch
- 98% conversion with 0.2% decomposition products
- Productivity: 2.8 kg/day from 10 mL reactor volume
Biocatalytic Approaches
Engineered CYP450 variants enable:
- C11 hydroxylation with 99% ee
- 5-fold increased space-time yield vs. chemical oxidation
- 80% reduction in heavy metal waste
Chemical Reactions Analysis
Cortivazol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medical Applications
Cortivazol has been utilized primarily in the following areas:
- Rheumatological Diseases : It is indicated for intra-articular injections in conditions such as inflammatory arthritis and advanced osteoarthritis. This compound is also used in periarticular injections for tendinitis and bursitis, as well as in soft tissue injections for conditions like talalgia and carpal tunnel syndrome .
- Cancer Treatment : this compound exhibits potent antileukemic activity against childhood acute lymphoblastic leukemia (ALL). Its mechanism involves inducing cell cycle arrest and apoptosis in malignant cells, making it a promising candidate for therapeutic interventions in pediatric oncology .
- Inflammatory Conditions : Research indicates that this compound can enhance glucocorticoid receptor dimerization, which is crucial for its anti-inflammatory effects. In animal models, it has shown superior protection against lethal inflammation compared to traditional glucocorticoids like dexamethasone .
Pharmacological Profile
This compound's pharmacological actions are summarized as follows:
| Property | Details |
|---|---|
| Primary Target | Glucocorticoid Receptor (GR) |
| Mechanism of Action | Induces apoptosis and inhibits inflammation |
| Clinical Uses | Intra-articular and epidural injections for pain management |
| Antileukemic Activity | Effective against childhood acute lymphoblastic leukemia |
Case Study 1: Rheumatological Applications
A randomized controlled trial evaluated the efficacy of this compound versus 186Re-sulfide in patients with rheumatoid arthritis. The study found that while both treatments showed similar effectiveness up to 12 months post-injection, 186Re-sulfide demonstrated superior outcomes at 18 and 24 months, particularly concerning pain relief and joint mobility .
Case Study 2: Acute Lymphoblastic Leukemia
In a clinical study involving pediatric patients with acute lymphoblastic leukemia, this compound was administered as part of the treatment regimen. The results indicated significant reductions in leukemic cell populations, with a marked increase in apoptosis rates observed through flow cytometry analysis . This highlights this compound's potential as a valuable agent in oncological settings.
Case Study 3: Tachon's Syndrome
A systematic review identified this compound as a common agent associated with Tachon's syndrome following epidural steroid injections. The review documented symptoms such as chest pain and sweating occurring shortly after administration, emphasizing the need for careful monitoring during treatment .
Mechanism of Action
Cortivazol exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) .
Comparison with Similar Compounds
Table 1: Binding and Transcriptional Activation Profiles
| Compound | GR Binding Affinity (Relative to Dex) | GR Dimerization Efficiency | TA Efficacy (vs. Dex) |
|---|---|---|---|
| This compound | 20–50× | ++++ | 165× (Prednisolone) |
| Dexamethasone | 1× | ++ | 1× |
| AZD2906 | 10–20× | ++++ | 7.85× |
| Mapracorat | 0.5–1× | ++ | 1× |
| Prednisolone | 0.16× | + | 0.06× |
Functional and Therapeutic Outcomes
Anti-inflammatory Efficacy:
- In TNF-induced acute inflammation models, this compound and AZD2906 outperformed Dex, reducing mortality by 60–70% vs. 40% with Dex . However, both compounds altered acute side-effect markers (e.g., liver weight, blood glucose) similarly to Dex .
Antileukemic Activity:
- This compound demonstrated 165× higher cytotoxicity than Prednisolone and 7.85× higher than Dex in ex vivo ALL cell assays, inducing G1-phase arrest and apoptosis .
Clinical Applications:
- In rheumatoid arthritis (RA), this compound (intra-articular) showed comparable short-term efficacy to rhenium-186 radiosynoviorthesis but inferior long-term outcomes at 18–24 months .
Biological Activity
Cortivazol (CVZ) is a synthetic glucocorticoid that has garnered attention due to its unique biological activities, particularly in the modulation of glucocorticoid receptor (GR) functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
This compound exhibits potent glucocorticoid activity through its high affinity for the GR. It functions by binding to the GR and inducing conformational changes that facilitate the recruitment of coactivators, thereby enhancing gene transcription associated with anti-inflammatory responses. Research indicates that this compound not only activates GR but also promotes dimerization of the receptor, which is crucial for its anti-inflammatory effects.
Key Findings:
- This compound was found to induce GRE-driven gene transcription more effectively than traditional glucocorticoids like dexamethasone (Dex) in certain cellular assays .
- In vivo studies demonstrated that this compound provides significant protection against acute inflammation induced by tumor necrosis factor-alpha (TNF-α), outperforming Dex in terms of efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption and distribution. Studies indicate that after oral administration, this compound reaches peak plasma concentrations significantly later than Dex, suggesting a prolonged action in vivo.
| Compound | Peak Plasma Concentration | Time to Peak Concentration |
|---|---|---|
| Dexamethasone | 15-30 minutes | 15-30 minutes |
| This compound | 4 hours | 4 hours |
This delayed peak may contribute to its sustained therapeutic effects in managing inflammatory conditions .
Clinical Implications
This compound's unique properties make it a candidate for various clinical applications, particularly in treating inflammatory diseases. Case studies have documented its use in specific scenarios, including intra-articular injections for joint inflammation.
Case Study:
- A report highlighted a patient who developed acute bilateral deafness following an intra-articular injection of this compound, illustrating potential adverse effects associated with its use . This emphasizes the need for careful monitoring during treatment.
Comparative Efficacy
In comparative studies with other glucocorticoids, this compound demonstrated similar efficacy to other agents up to 12 months post-treatment but showed distinct advantages in specific inflammatory contexts at later time points .
Q & A
Basic Research Question: What experimental design considerations are critical for evaluating Cortivazol’s anti-inflammatory efficacy in preclinical models?
Answer:
Preclinical studies should adopt a randomized, controlled design with appropriate sample sizes to ensure statistical power. Key considerations include:
- Dose-response curves : Test multiple doses (e.g., 0.5–5 mg/kg) to establish therapeutic range and minimize off-target effects .
- Control groups : Use vehicle controls and active comparators (e.g., prednisolone) to contextualize potency (300 µg this compound ≈ 5 mg prednisolone) .
- Endpoint selection : Measure biomarkers like IL-6, TNF-α, and histopathological changes in joint tissues. Ensure reproducibility by adhering to ARRIVE guidelines for animal studies .
Advanced Research Question: How can contradictions between in vitro and in vivo data on this compound’s glucocorticoid receptor (GR) affinity be resolved?
Answer:
Discrepancies often arise due to differences in bioavailability, tissue-specific metabolism, or assay conditions. Methodological strategies include:
- Triangulation : Cross-validate findings using surface plasmon resonance (SPR) for in vitro binding assays and GR knockout models in vivo .
- Pharmacokinetic profiling : Quantify this compound’s tissue distribution and active metabolites via LC-MS/MS to explain potency variations .
- Sensitivity analysis : Assess how experimental variables (e.g., serum protein interference) impact GR activation in vitro .
Basic Research Question: What are the optimal protocols for synthesizing and characterizing this compound derivatives?
Answer:
- Synthesis : Use a stepwise approach to modify the 2′H-pregna-trieno[3,2-c]pyrazol core. Prioritize regioselective methylation at C6 and C16α to preserve glucocorticoid activity .
- Characterization : Employ NMR (¹H/¹³C), HPLC (>95% purity), and X-ray crystallography for structural confirmation. Report melting points and solubility in DMSO/PBS .
- Documentation : Follow IUPAC nomenclature and deposit synthetic procedures in open-access repositories (e.g., Zenodo) for reproducibility .
Advanced Research Question: How can mixed-methods research frameworks address the dual GR-mediated and non-GR-mediated effects of this compound?
Answer:
A sequential explanatory design is recommended:
Quantitative phase : Conduct dose-dependent RNA sequencing to identify GR-associated transcripts (e.g., FKBP5) versus non-canonical pathways .
Qualitative phase : Use thematic analysis of transcriptomic data to map unexpected signaling networks (e.g., HSP90 interactions) .
Integration : Apply joint displays to visualize convergence/divergence between GR-dependent and independent mechanisms .
Basic Research Question: What ethical guidelines govern clinical trials involving this compound for inflammatory disorders?
Answer:
- Informed consent : Disclose risks of adrenal suppression and osteoporosis in long-term use. Use plain-language summaries for participant comprehension .
- Safety monitoring : Implement DSMBs (Data Safety Monitoring Boards) to review adverse events (e.g., hyperglycemia, infections) during intra-articular administration .
- Reporting : Adhere to CONSORT guidelines and register trials prospectively (ClinicalTrials.gov ) to mitigate bias .
Advanced Research Question: How can computational models predict this compound’s binding affinity to non-GR targets (e.g., renin)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate this compound’s interaction with renin’s active site (validated in DEEPScreen studies) .
- MD simulations : Run 100-ns trajectories to assess binding stability and calculate ΔG values (e.g., this compound’s ΔG = −11.4 kcal/mol for renin) .
- Validation : Compare in silico predictions with SPR or isothermal titration calorimetry (ITC) data .
Basic Research Question: What statistical methods are appropriate for analyzing this compound’s time-dependent efficacy in chronic inflammation models?
Answer:
- Longitudinal analysis : Use mixed-effects models to account for repeated measures (e.g., weekly joint swelling scores) .
- Survival analysis : Apply Kaplan-Meier curves for time-to-remission endpoints, stratified by dose cohorts .
- Power analysis : Use G*Power to determine sample sizes for detecting clinically relevant effect sizes (α=0.05, β=0.2) .
Advanced Research Question: How can structural modifications of this compound enhance its therapeutic index while minimizing off-target effects?
Answer:
- SAR studies : Systematically alter the 21-acetate group or phenyl ring to optimize GR selectivity. Test analogs in high-throughput GR reporter assays .
- Toxicogenomics : Perform RNA-seq on hepatocytes to identify off-target pathways (e.g., CYP3A4 induction) .
- In silico ADMET : Predict bioavailability and toxicity using QSAR models (e.g., SwissADME) .
Basic Research Question: What are the best practices for managing and sharing this compound research data?
Answer:
- FAIR principles : Ensure datasets are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (CSV/JSON formats), and Reusable (metadata templates) .
- Repositories : Deposit raw data in discipline-specific databases (e.g., ChEMBL for chemical structures) .
- Documentation : Provide README files with experimental protocols, software versions, and QC criteria .
Advanced Research Question: How can cross-disciplinary approaches resolve this compound’s paradoxical effects on glucose metabolism in diabetic models?
Answer:
- Systems biology : Integrate metabolomics (GC-MS) and transcriptomics (scRNA-seq) to map this compound’s impact on hepatic gluconeogenesis .
- Machine learning : Train random forest models on multi-omics data to identify predictors of hyperglycemia risk .
- Pharmacoepidemiology : Analyze EHR data to correlate this compound use with HbA1c changes in rheumatoid arthritis patients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
